3-(5-Methyl-2-furyl)acrylic acid ethyl ester

Description

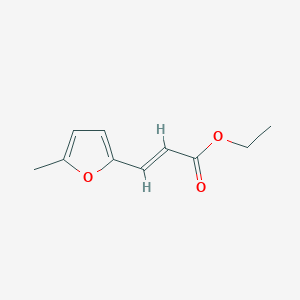

3-(5-Methyl-2-furyl)acrylic acid ethyl ester (CAS: 88312-35-0), also known as Ethyl (2E)-3-(5-methyl-2-furyl)acrylate, is an α,β-unsaturated ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . Its structure features a furan ring substituted with a methyl group at the 5-position and an acrylate ester group at the 2-position. This compound is used in flavor/fragrance industries and as a synthetic intermediate in organic chemistry due to its reactive acrylate moiety.

Properties

IUPAC Name |

ethyl (E)-3-(5-methylfuran-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-7H,3H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHPOIVUNXIWGU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-furyl)acrylic acid ethyl ester typically involves the Knoevenagel condensation reaction between 5-methyl-2-furaldehyde and ethyl cyanoacetate in the presence of a base such as piperidinium acetate . The reaction is carried out under solvent-free conditions to achieve good yields. The esterification of the resulting 3-(5-Methyl-2-furyl)acrylic acid can be performed using dimethyl carbonate as a sustainable reagent by base-catalyzed transesterification .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of heterogeneous acid catalysts like MeSO3H/SiO2 can enhance the efficiency and yield of the esterification process . Additionally, catalytic hydrogenation using 5% Pd/C can be employed to selectively reduce the olefinic group in the compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-furyl)acrylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The olefinic group can be selectively reduced using catalytic hydrogenation.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation is typically carried out using palladium on carbon (Pd/C) as the catalyst.

Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Saturated esters.

Substitution: Halogenated or nitrated furans.

Scientific Research Applications

3-(5-Methyl-2-furyl)acrylic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and polymers.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-furyl)acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity is attributed to its highly dienophilic nature, making it susceptible to various chemical transformations . The compound can interact with enzymes and proteins, leading to potential biological effects such as inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Aldehyde Derivatives

- 3-(5-Methyl-2-furyl)butanal (C₉H₁₂O₂): This aldehyde derivative activates glomerular regions in olfactory studies associated with aldehydes, likely due to aldehyde oxidation to carboxylic acids . Unlike the acrylate ester, it lacks ester functionality, resulting in divergent biological interactions.

- 5-Methylfurfural (C₆H₆O₂): A furan-based aldehyde with applications in flavor chemistry. Its aldehyde group confers higher reactivity in condensation reactions compared to esters .

Ester Derivatives

- Methyl 2-furoate (C₆H₆O₃): A simple furan ester that weakly activates acid-prefering olfactory regions, similar to open-chain esters . Its smaller size (MW: 126.11 g/mol) and lower lipophilicity (XlogP ~1.5) contrast with the target compound.

- Ethyl 3-(5-phenylfuran-2-yl)acrylate (C₁₅H₁₄O₃; CAS: 187269-42-7): Features a phenyl-substituted furan, increasing molecular weight (242.27 g/mol) and lipophilicity.

Heterocyclic Ring Variations

- Ethyl 2-amino-4-(5-methyl-2-furyl)thiophene-3-carboxylate: Replacing the furan with a thiophene ring alters electronic properties and binding affinity. Thiophene derivatives often exhibit distinct biological activities due to sulfur’s electronegativity .

- Menthofuran (C₁₀H₁₄O): A bicyclic furan terpene found in peppermint. Its cyclic structure and lack of ester groups limit its utility in synthetic chemistry but enhance its role in natural product formulations .

Copper-Catalyzed Olefination

The target compound can be synthesized via copper triflate-catalyzed reactions between aldehydes and ethyl diazoacetate (EDA). This method yields α,β-unsaturated esters with 70–85% efficiency under optimized conditions (chloroform, 70°C) . Comparable esters, such as 3-phenylpropenoic acid ethyl ester, are synthesized similarly, but substituents on the aldehyde influence reaction yields and regioselectivity .

Esterification Techniques

- Steglich Esterification : Used for derivatives like (E)-phenethyl-3-(4-methoxy-2-oxo-2H-pyran-6-yl) acrylate, involving EDC·HCl and DMAP in CH₂Cl₂ . This method is versatile but requires anhydrous conditions.

- Acid-Catalyzed Esterification : Common for simpler esters (e.g., methyl 2-furoate) but less effective for sterically hindered acrylates .

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | MW (g/mol) | Functional Groups | XlogP | Key Applications |

|---|---|---|---|---|---|

| 3-(5-Methyl-2-furyl)acrylic acid ethyl ester | C₁₀H₁₂O₃ | 180.20 | Acrylate ester, furyl | 2.1 | Flavor chemistry, synthesis |

| Ethyl 3-(5-phenylfuran-2-yl)acrylate | C₁₅H₁₄O₃ | 242.27 | Acrylate ester, phenyl | ~2.8 | Pharmaceutical intermediates |

| Methyl 2-furoate | C₆H₆O₃ | 126.11 | Ester, furan | ~1.5 | Olfactory studies |

| 3-(5-Methyl-2-furyl)butanal | C₉H₁₂O₂ | 152.19 | Aldehyde, furyl | ~1.9 | Flavor additive |

| Ethyl acrylate | C₅H₈O₂ | 100.12 | Acrylate ester | 1.2 | Polymer production |

Biological Activity

3-(5-Methyl-2-furyl)acrylic acid ethyl ester, a derivative of furfural, is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CHO

- Molecular Weight : 192.21 g/mol

- CAS Number : 88277-76-3

Antimicrobial Properties

Recent studies have indicated that derivatives of acrylic acid esters, including this compound, exhibit significant antimicrobial activities. The minimum inhibitory concentration (MIC) values demonstrate effectiveness against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 30 |

| Aspergillus niger | 40 |

These compounds are believed to inhibit growth by disrupting bioenergetic processes, particularly glycolysis, which is crucial for microbial metabolism .

Anti-inflammatory Activity

In addition to antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models.

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation. For instance, a study demonstrated that treatment with related acrylic acid esters resulted in a significant reduction in tumor cell viability in vitro.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cell growth and survival.

- Receptor Modulation : It can bind to receptors involved in inflammatory responses, modulating their activity and reducing inflammation.

Study on Antimicrobial Effects

A study published in the Journal of Applied Microbiology investigated the antimicrobial effects of various esters derived from 3-(5-nitro-2-furyl)acrylic acid. The results showed that modifications to the alkyl chain length influenced the antimicrobial efficacy, with shorter chains exhibiting higher activity against bacteria and fungi .

Research on Anti-inflammatory Properties

In a clinical trial assessing the anti-inflammatory effects of furan derivatives, patients treated with a formulation containing similar compounds reported significant reductions in inflammatory markers compared to a placebo group. This highlights the potential therapeutic applications of these compounds in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(5-Methyl-2-furyl)acrylic acid ethyl ester, and what factors influence reaction yields?

- Methodological Answer : The esterification of furan-based acrylic acids with ethanol under acid catalysis (e.g., concentrated H₂SO₄) is a common approach. Key factors include:

- Catalyst selection : Protic acids enhance nucleophilic attack by ethanol.

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reactant solubility while minimizing side reactions.

- Temperature control : Maintaining 60–80°C optimizes esterification kinetics without degrading thermally sensitive intermediates. Post-reaction purification via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography ensures high purity.

- Reference experimental protocols from analogous compounds, such as refluxing in CH₂Cl₂ followed by TLC monitoring .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm the presence of the ethyl ester group (δ ~4.2 ppm for –OCH₂CH₃) and furyl protons (δ ~6.5–7.5 ppm).

- FT-IR : Identify ester carbonyl stretches (~1720 cm⁻¹) and furan C–O–C vibrations (~1250 cm⁻¹).

- Chromatographic methods :

- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at λ = 254 nm.

- GC-MS : Detect volatile byproducts and validate molecular ion peaks.

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). Adjusting pH can modulate solubility; protonation of the acrylic acid moiety under acidic conditions enhances aqueous miscibility .

- Thermal stability : Differential scanning calorimetry (DSC) data for similar esters show decomposition temperatures >200°C, suggesting stability under standard reaction conditions.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl group substitution) on the furan ring influence the compound’s bioactivity or material properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Introduce electron-withdrawing groups (e.g., –F) to enhance electrophilicity and binding to biological targets (e.g., enzyme active sites).

- Compare bioactivity using in vitro assays (e.g., antimicrobial susceptibility testing or enzyme inhibition assays) .

- Computational Modeling :

- Perform DFT calculations to analyze electronic effects (e.g., HOMO-LUMO gaps) or molecular docking to predict binding affinities.

- Case Study : Analogous difluorophenyl-substituted furans exhibit improved antimicrobial potency and polymer mechanical properties, suggesting similar strategies for this compound .

Q. What experimental strategies resolve contradictions in reported data (e.g., conflicting bioactivity results or synthetic yields)?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate assays with positive/negative controls.

- Multivariate Analysis : Use design-of-experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) affecting yield discrepancies.

- Theoretical Frameworks : Align conflicting results with mechanistic hypotheses (e.g., competing reaction pathways or pH-dependent solubility) to refine experimental design .

Q. How can this compound be applied in polymer science, and what analytical methods assess its performance as a monomer?

- Methodological Answer :

- Polymer Synthesis : Incorporate the ester into co-polymers via radical polymerization (e.g., AIBN-initiated systems).

- Performance Metrics :

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., % weight loss at 300°C).

- Dynamic Mechanical Analysis (DMA) : Measure glass transition temperature (Tg) and viscoelastic properties.

- Case Study : Ethyl esters of furan-acrylic derivatives demonstrate enhanced thermal stability in polymer matrices compared to parent acids, making them suitable for high-performance materials .

Q. What role does pH play in modulating the reactivity of this compound in aqueous or biological systems?

- Methodological Answer :

- pH-Dependent Reactivity : Under alkaline conditions, the ester may undergo hydrolysis to regenerate the acrylic acid, altering its bioactivity. Monitor hydrolysis kinetics via UV-Vis spectroscopy (λ = 260 nm for furan degradation products).

- Biological Systems : Adjust buffer pH (e.g., phosphate buffers at pH 5.0–7.4) to study enzyme interactions or membrane permeability in cell-based assays .

Methodological Guidance for Research Design

Q. How can researchers integrate theoretical frameworks (e.g., reaction mechanisms or QSAR models) into experimental workflows for this compound?

- Methodological Answer :

- Mechanistic Studies : Use in silico tools (e.g., Gaussian or ORCA) to simulate reaction pathways (e.g., esterification transition states).

- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to predict optimal modifications .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane Filtration : Employ nanofiltration (NF) membranes with MWCO <500 Da to separate the ester from smaller byproducts.

- High-Performance Countercurrent Chromatography (HPCCC) : Utilize solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-resolution purification .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.